2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide
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Overview
Description
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring, a pyrazine ring, and a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amidoxime with a nitrile in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole or pyrazine rings are targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of high-energy materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Pyrazine Derivatives: Compounds with a pyrazine ring and various substituents.
Cycloheptyl Derivatives: Compounds featuring a cycloheptyl group attached to different functional groups.
Uniqueness
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the oxadiazole and pyrazine rings, along with the cycloheptyl group, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-14-7-8-17(16(21)11-14)23-18(26)13-27-19-12-15(2)22-20(24-19)25-9-5-3-4-6-10-25/h7-8,11-12H,3-6,9-10,13H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNEOMQMYSBTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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